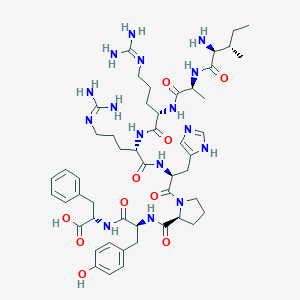
2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves reactions between nitroso-naphthols and α-functionalized ketones under basic conditions to yield substituted naphtho[1,2-d][1,3]oxazoles, showcasing a method for creating complex oxazole derivatives (Aljaar et al., 2013). Another approach utilizes intramolecular Diels-Alder reactions of aryl oxazoles for the synthesis of related compounds (Jung & Dansereau, 1994).
Molecular Structure Analysis
Structural and spectral characterization methods such as X-ray diffraction and NMR spectroscopy are crucial for determining the precise molecular geometry and identifying the specific interactions within the compound's structure (Dong & Quan, 2000).
Aplicaciones Científicas De Investigación
Advancements in Heterocyclic Chemistry
Research in heterocyclic chemistry has shown the synthesis of naphtho[1,2-e]pyrazolo[5,1-b][1,3]oxazines by condensing 1-dimethylaminomethyl-2-naphthols with bromopyrazoles. This introduces a new heterocyclic system, indicating the versatility of naphthol derivatives in forming complex organic compounds (Osyanin et al., 2011).
Development of Functionalized Polymers
The compound is also pertinent in the synthesis of functionalized polymers. The synthesis of oxazolyl functionalized polymers using 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in atom transfer radical polymerization reactions has been documented. These synthesized polymers have potential applications in material sciences due to their well-defined structures and properties (Summers et al., 2013).
Exploration in Photophysics
Studies have also delved into the photophysical properties of related naphthoxazole derivatives. These studies are crucial in understanding the solvent and media effects on the behavior of such compounds, which could be vital in the development of new materials for optoelectronics or as fluorescent probes in various applications (Curitol et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6-bromonaphthalen-2-yl)-4,4-dimethyl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-15(2)9-18-14(17-15)12-4-3-11-8-13(16)6-5-10(11)7-12/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZUWOFIXEBRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)


![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)

![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)